molecular formula C10H13ClN6O6S B1252873 AT265;AT-265;Antibiotic AT 265;Dealanylascamycin

AT265;AT-265;Antibiotic AT 265;Dealanylascamycin

Cat. No. B1252873
M. Wt: 380.77 g/mol
InChI Key: JHUGCRSKMUFKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT265; AT-265; Antibiotic AT 265; Dealanylascamycin is a natural product found in Streptomyces rishiriensis and Streptomyces with data available.

Scientific Research Applications

  • Biosynthesis and Antibacterial Activity :

    • Characterization of Biosynthetic Genes : Ascamycin (ACM) and dealanylascamycin (DACM) are nucleoside antibiotics produced by Streptomyces sp. JCM9888. Dealanylascamycin shows broad-spectrum inhibition against various bacteria and eukaryotic Trypanosoma. The study identifies a 30 kb gene cluster involved in the biosynthesis of these antibiotics, including genes essential for the formation of a unique 5′-O-sulfonamide moiety (Zhao et al., 2014).
  • Mechanism of Action and Selectivity :

    • Selective Toxicity of Ascamycin : Ascamycin, along with its dealanyl derivative, has been studied for its selective toxicity. While dealanylascamycin inhibits protein synthesis in both Xanthomonas and E. coli, ascamycin shows selective activity against Xanthomonas species. This suggests a difference in permeability to the bacterial membrane, possibly due to the dealanylating enzyme present on the surface of susceptible bacteria (Osada & Isono, 1985).
  • Applications in Antimalarial Research :

    • Antimalarial Properties : A study found that AT-265 (dealanylascamycin) was isolated alongside other compounds from Streptomyces sp. culture. AT-265 demonstrated antimalarial properties, specifically inhibiting the growth of Plasmodium falciparum, a malaria-causing parasite (Lopez et al., 2021).
  • Herbicidal Activity :

    • Dealanylascamycin as a Herbicide : Research on dealanylascamycin revealed its strong phytotoxic activity, making it an effective herbicide. It inhibited the growth of various plant seedlings and whole plants, affecting both monocot and dicot species. The study explored its mode of action on plant respiration and protein synthesis (Scacchi et al., 1994).
  • Antibiotic Resistance Research :

    • Spectinomycin Resistance in Streptococcus suis : A study found a novel resistance mechanism to spectinomycin, an aminocyclitol antibiotic, in Streptococcus suis. The discovery adds to the understanding of drug resistance mechanisms and dissemination in bacteria (Huang et al., 2016).
  • Molecular Mechanisms of Antibiotic Resistance :

    • IS26-Associated Antibiotic Resistance : Research on the insertion sequence IS26, which plays a significant role in disseminating antibiotic resistance genes, provides insights into the mechanisms by which antibiotic resistance clusters form. This adds to the broader understanding of resistance gene dissemination in Gram-negative bacteria (Harmer et al., 2014).

properties

IUPAC Name

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUGCRSKMUFKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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AT265;AT-265;Antibiotic AT 265;Dealanylascamycin
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AT265;AT-265;Antibiotic AT 265;Dealanylascamycin
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AT265;AT-265;Antibiotic AT 265;Dealanylascamycin
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AT265;AT-265;Antibiotic AT 265;Dealanylascamycin
Reactant of Route 5
AT265;AT-265;Antibiotic AT 265;Dealanylascamycin
Reactant of Route 6
AT265;AT-265;Antibiotic AT 265;Dealanylascamycin

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